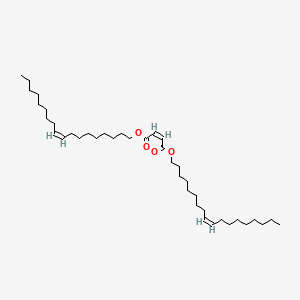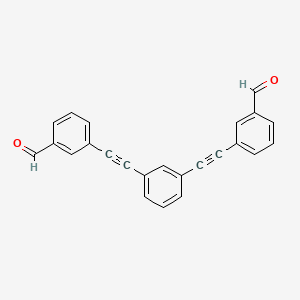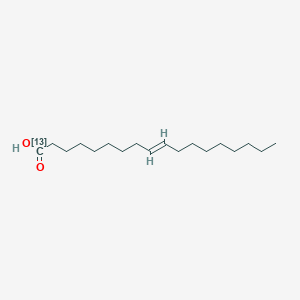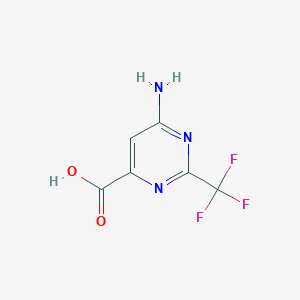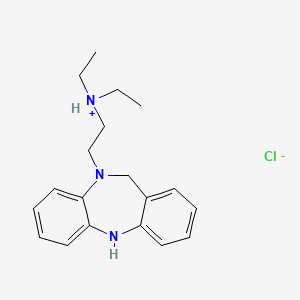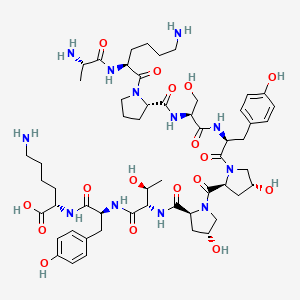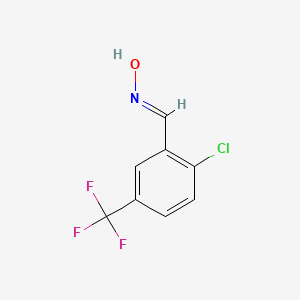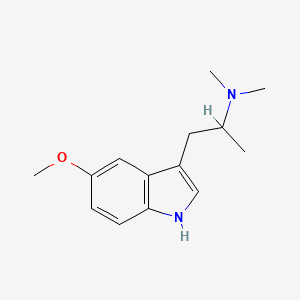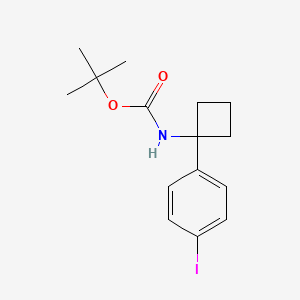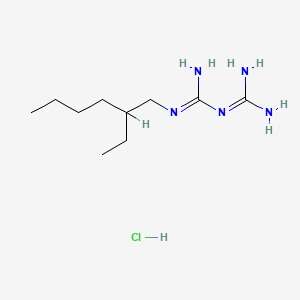
1-(2-Ethylhexyl)biguanide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-ethylhexyl)biguanide monohydrochloride involves the reaction of 2-ethylhexylamine with dicyandiamide under controlled conditions . The reaction typically proceeds as follows:
Reaction of 2-ethylhexylamine with dicyandiamide: This step involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Formation of the biguanide intermediate: The intermediate product is then treated with hydrochloric acid to yield the final product, this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(2-Ethylhexyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the biguanide moiety is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylhexyl)biguanide monohydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-ethylhexyl)biguanide monohydrochloride involves its interaction with microbial cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on the cell membrane, disrupting membrane integrity and leading to cell lysis . This antibacterial action is primarily due to its ability to interfere with essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethylhexyl)biguanide monohydrochloride can be compared with other similar compounds, such as:
Chlorhexidine: Both compounds exhibit antibacterial properties, but chlorhexidine is more commonly used in medical applications.
Polyhexamethylene biguanide: This compound is also used as an antimicrobial agent, particularly in water treatment and contact lens solutions.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physicochemical properties and applications .
Eigenschaften
CAS-Nummer |
25665-08-1 |
|---|---|
Molekularformel |
C10H23N5.ClH C10H24ClN5 |
Molekulargewicht |
249.78 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H23N5.ClH/c1-3-5-6-8(4-2)7-14-10(13)15-9(11)12;/h8H,3-7H2,1-2H3,(H6,11,12,13,14,15);1H |
InChI-Schlüssel |
DXSBUCPFFVHNST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN=C(N)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


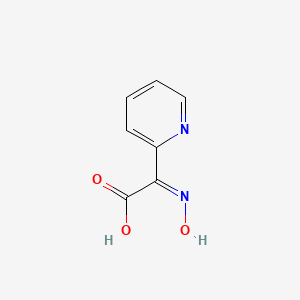
![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
